

An In-Depth Technical Guide to the Chemical Properties of 5-Methylthio-DMT

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Compound of Interest		
Compound Name:	5-Methylthio DMT	
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Abstract

5-Methylthio-N,N-dimethyltryptamine (5-Methylthio-DMT) is a lesser-known psychoactive compound belonging to the tryptamine class. As a structural analog of the more extensively studied 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), it is presumed to exert its effects primarily through interaction with the serotonergic system. This technical guide provides a comprehensive overview of the available chemical and pharmacological data on 5-Methylthio-DMT. Due to the limited specific research on this compound, data from its close analog, 5-MeO-DMT, is included for comparative purposes where direct data for 5-Methylthio-DMT is unavailable. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and identifying areas for future investigation.

Physicochemical Properties

5-Methylthio-DMT, also known as 5-MeS-DMT, is a tryptamine derivative with a methylthio group substituted at the 5-position of the indole ring.[1] Its fundamental physicochemical properties are summarized in the table below. While some data is available, experimentally determined values for properties such as boiling point are not well-documented in peer-reviewed literature. The melting point of the freebase has been reported by Alexander Shulgin in his book TiHKAL ("Tryptamines I Have Known and Loved").[2]



Property	Value	Source
Molecular Formula	C13H18N2S	[1]
Molecular Weight	234.36 g/mol	[1]
Appearance	Crystalline solid	[3]
Melting Point	97-100 °C (freebase)	[2]
Boiling Point	Not available	-
Solubility	Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), Ethanol:PBS (pH 7.2) (1:1) (0.5 mg/ml)	[3]
CAS Number	5102-11-4	[1]
IUPAC Name	2-(5-methylthio-1H-indol-3-yl)- N,N-dimethylethanamine	[1]

Pharmacological Profile: Receptor Binding and Functional Activity

The primary pharmacological target of tryptamines is the serotonin (5-hydroxytryptamine, 5-HT) receptor system. While specific quantitative binding data for 5-Methylthio-DMT is scarce in the scientific literature, its structural similarity to 5-MeO-DMT strongly suggests activity at various serotonin receptor subtypes, particularly the 5-HT₁A and 5-HT₂A receptors.[1][4]

Rodent behavioral studies indicate that 5-Methylthio-DMT is less potent than 5-MeO-DMT.[1] This suggests that while it interacts with the serotonergic system, its affinity and/or efficacy at the relevant receptors may be lower than that of its methoxy analog.

For comparative purposes, the receptor binding affinities (Ki) and functional potencies (EC₅₀) for the closely related and extensively studied 5-MeO-DMT are presented below. It is important to note that these values are for 5-MeO-DMT and should be considered as a proxy for the potential activity of 5-Methylthio-DMT, not as direct measurements.



Table 2.1: Receptor Binding Affinities (Ki) of 5-MeO-DMT

Receptor	Ki (nM)	Source
5-HT1A	1.9 - 3	[4]
5-HT₂A	907 ± 170	[5]

Table 2.2: Functional Potency (EC₅₀) of 5-MeO-DMT

Receptor	EC ₅₀ (nM)	Source
5-HT₂A	1.80 - 3.87	[6]
5-HT1A	3.92 - 1,060	[6]

Signaling Pathways

The psychoactive effects of many tryptamines are primarily mediated through the activation of the 5-HT₂A receptor.[7] The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling pathway.[8] Activation of this pathway leads to a cascade of intracellular events, as depicted in the diagram below.



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Figure 1. 5-HT₂A Receptor Gq Signaling Pathway.

Experimental Protocols

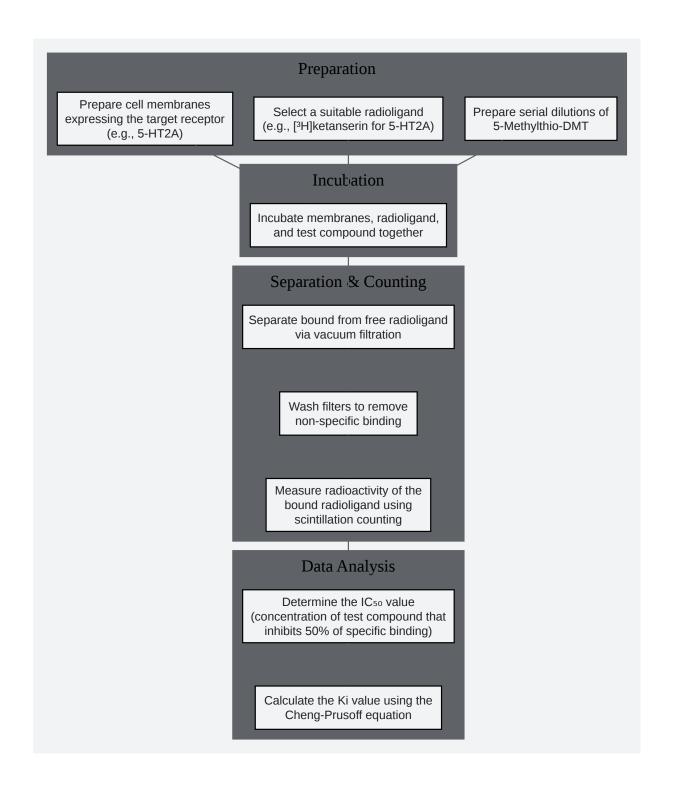


The characterization of a novel compound like 5-Methylthio-DMT requires standardized experimental procedures to determine its pharmacological properties. The following sections outline the general methodologies for key experiments.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (ligand) by measuring its ability to displace a radiolabeled ligand from a receptor.





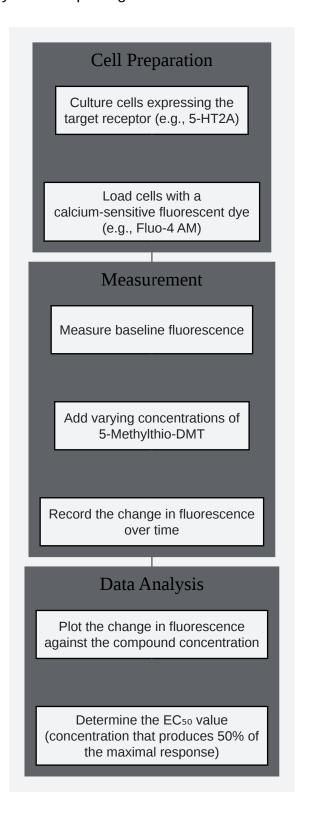
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Figure 2. Workflow for a Radioligand Displacement Assay.



Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT₂A. This is a common method to determine the potency (EC₅₀) and efficacy of a receptor agonist.





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Figure 3. Workflow for a Calcium Flux Assay.

Conclusion and Future Directions

5-Methylthio-DMT remains a largely uncharacterized tryptamine derivative. The available data on its physicochemical properties is incomplete, and its pharmacological profile has not been thoroughly investigated. Based on its structural similarity to 5-MeO-DMT and preliminary behavioral data, it is hypothesized to be a serotonin receptor agonist, likely with a lower potency than its methoxy counterpart.

To fully understand the chemical and biological properties of 5-Methylthio-DMT, further research is imperative. Key areas for future investigation include:

- Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, pKa, and solubility in a wider range of solvents.
- In Vitro Pharmacology:
 - Determination of binding affinities (Ki) at a broad panel of serotonin receptors (including 5-HT₁A, 5-HT₂A, 5-HT₂C, and others) using radioligand displacement assays.
 - Quantification of functional potency (EC₅₀) and efficacy at these receptors using assays such as calcium flux or IP₁ accumulation for Gq-coupled receptors, and cAMP assays for Gi/o-coupled receptors.
- In Vivo Studies: Preclinical studies in animal models to assess its pharmacokinetic profile, behavioral effects, and potential therapeutic applications.

A thorough characterization of 5-Methylthio-DMT will not only contribute to the broader understanding of structure-activity relationships within the tryptamine class but also elucidate its potential as a pharmacological tool or a lead compound for drug discovery.

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